

# Application Note & Protocol: Quantification of Caesalpine B in Biological Samples using HPLC

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## Compound of Interest

Compound Name: *Caesalpine B*

Cat. No.: *B593449*

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This document provides a detailed methodology for the quantitative analysis of **Caesalpine B**, a hypothetical bioactive compound, in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection.

## Introduction

**Caesalpine B** is a novel compound with significant therapeutic potential, necessitating a robust and reliable analytical method for its quantification in biological samples. This is critical for pharmacokinetic, toxicokinetic, and bioavailability studies in preclinical and clinical drug development. The described HPLC-UV method is tailored for high sensitivity, specificity, and accuracy in determining **Caesalpine B** concentrations in human plasma.

## Experimental Protocols

### 2.1. Materials and Reagents

- **Caesalpine B** reference standard ( $\geq 98\%$  purity)
- Internal Standard (IS), e.g., a structurally similar and stable compound
- HPLC-grade acetonitrile and methanol
- HPLC-grade water (e.g., Milli-Q or equivalent)

- Formic acid (analytical grade)
- Human plasma (drug-free, with anticoagulant like heparin or EDTA)

## 2.2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
  - Solvent A: 0.1% Formic acid in water
  - Solvent B: Acetonitrile
- Gradient Elution:

Time (min)	% Solvent A	% Solvent B
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30

| 15.0 | 70 | 30 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 20 µL
- Detection Wavelength: 280 nm (hypothetical, based on typical flavonoid UV absorbance)
- Run Time: 15 minutes

### 2.3. Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **Caesalpine B** reference standard in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to obtain concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

### 2.4. Sample Preparation from Human Plasma (Protein Precipitation)

- Pipette 200  $\mu$ L of human plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 20  $\mu$ L of the IS working solution (100 ng/mL) and vortex briefly.
- Add 600  $\mu$ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase (70% Solvent A: 30% Solvent B).

- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an HPLC vial for analysis.

## Data Presentation: Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Linearity and Range

Parameter	Result
Calibration Range	10 - 1000 ng/mL
Regression Equation	$y = mx + c$
Correlation Coefficient ( $r^2$ )	> 0.998

Table 2: Accuracy and Precision

QC Concentration (ng/mL)	Concentration Measured (Mean ± SD, n=6)	Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
30 (Low QC)	29.5 ± 1.2	98.3	< 4.1	< 5.5
300 (Medium QC)	304.2 ± 9.1	101.4	< 3.0	< 4.2
800 (High QC)	792.0 ± 25.3	99.0	< 3.2	< 4.8
Acceptance Criteria: Accuracy within 85-115% (LLOQ) and 80-120% (other QCs); Precision (%RSD) ≤ 15%. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>				

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
30 (Low QC)	88.5	95.2
300 (Medium QC)	91.2	98.1
800 (High QC)	90.5	97.5

Recovery is determined by comparing the analyte response in extracted plasma samples to the response of the analyte in a clean solution.

Matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a clean solution.

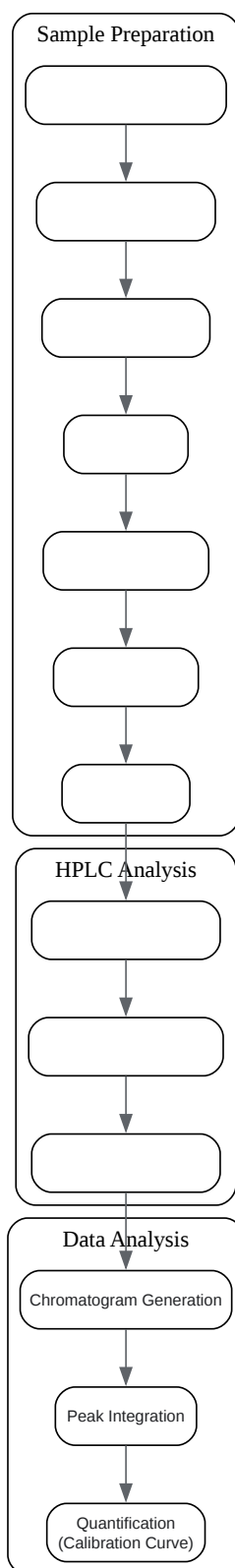
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Concentration (ng/mL)
Limit of Detection (LOD)	3.0
Limit of Quantification (LOQ)	10.0

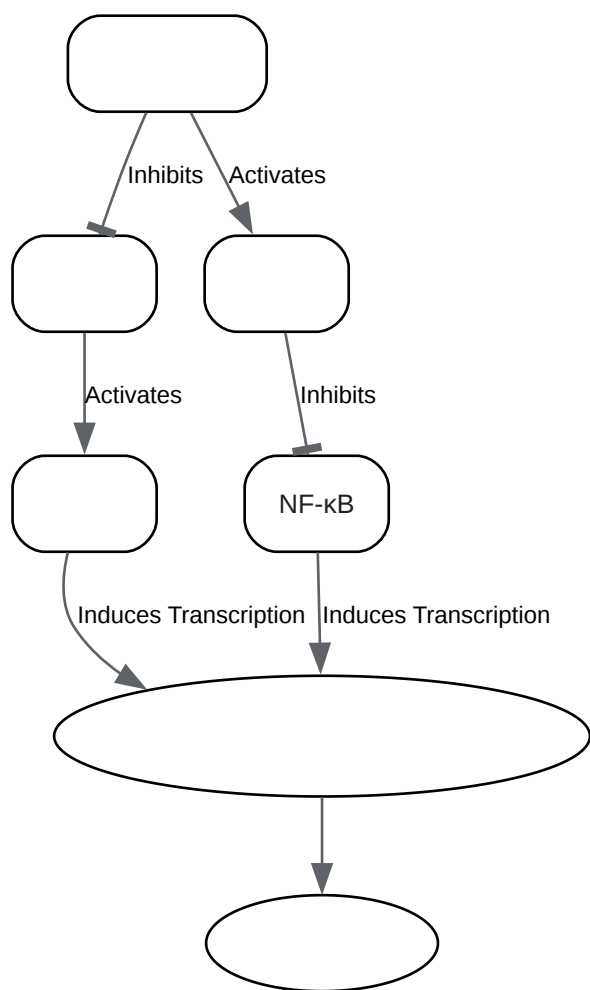
LOD is estimated at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

## Visualizations

Diagram 1: Experimental Workflow for **Caesalpine B** Quantification



## Hypothetical Anti-inflammatory Pathway of Caesalpine B



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